molecular formula C10H18O2 B1581172 Methyl 3-nonenoate CAS No. 13481-87-3

Methyl 3-nonenoate

Cat. No.: B1581172
CAS No.: 13481-87-3
M. Wt: 170.25 g/mol
InChI Key: MTDCXFZGUVZRSQ-FPLPWBNLSA-N
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Description

Methyl (xi)-3-nonenoate is a fatty acid methyl ester.

Scientific Research Applications

Oxidation and Combustion Characteristics

Methyl 3-nonenoate has been studied for its oxidation and combustion characteristics, particularly in relation to biodiesel combustion. Fridlyand, Goldsborough, and Brezinsky (2015) investigated the high pressure and temperature oxidation of methyl trans-2-nonenoate and methyl trans-3-nonenoate. Their research revealed insights into the chemical kinetics of long esters and alkenes, which are crucial for understanding biodiesel combustion at engine-relevant conditions (Fridlyand, Goldsborough, & Brezinsky, 2015).

Atmospheric Chemistry

In atmospheric chemistry, this compound derivatives like methyl peroxy nitrate (CH3O2NO2) play a significant role. Nault et al. (2014) reported the first measurements of CH3O2NO2, highlighting its importance in photochemistry at low temperatures characteristic of the upper troposphere (Nault et al., 2014).

Safety Assessment in Fragrance Industry

The safety of methyl 2-nonenoate, closely related to this compound, was evaluated for its use in the fragrance industry. Api et al. (2019) assessed its genotoxicity, reproductive toxicity, and environmental safety, confirming its non-genotoxic nature and safety for use (Api et al., 2019).

Organic Synthesis

In the field of organic synthesis, the cyclization of this compound derivatives has been studied. Yamamoto et al. (1984) researched the palladium-catalyzed cyclization of methyl (R)-3-oxo-7-(methoxycarbonyloxy)-8-nonenoate, demonstrating complete retention of chirality, which is significant for the synthesis of complex organic molecules (Yamamoto et al., 1984).

Insect Attractants

Methyl (E)-6-Nonenoate, a variant of this compound, has been identified as an effective male attractant for the Mediterranean fruit fly. Ohinata et al. (1979) highlighted its potential as an alternative to conventional lures in pest control strategies (Ohinata et al., 1979).

Photocatalytic Applications

In the realm of environmental science, this compound derivatives have been used in studies involving photocatalytic degradation. Shaterian et al. (2014) synthesized LaMnO3 nanoparticles for the photocatalytic degradation of methyl orange, indicating the potential use of these compounds in wastewater treatment and environmental remediation (Shaterian et al., 2014).

Properties

CAS No.

13481-87-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl (Z)-non-3-enoate

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7-

InChI Key

MTDCXFZGUVZRSQ-FPLPWBNLSA-N

Isomeric SMILES

CCCCC/C=C\CC(=O)OC

SMILES

CCCCCC=CCC(=O)OC

Canonical SMILES

CCCCCC=CCC(=O)OC

boiling_point

90.00 °C. @ 18.00 mm Hg

density

0.880-0.900 (20°)

13481-87-3

physical_description

Liquid
clear, colourless liquid

solubility

insoluble in water

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5 g. of 1-bromo-2-octyne, 7 g. of potassium cyanide and 35 ml. of dimethylsulfoxide is stirred and heated under nitrogen for about 2.5 hrs. at reflux temperature. The mixture is then poured into water and extracted with ether. The ether extract is washed with water, than with saturated aqueous sodium chloride, dried over sodium sulfate, and evaporated under reduced pressure leaving a residue comprising 3-nonynenitrile. The thus obtained residue is mixed with 45 ml. of 25% hydrogen chloride in methanol containing 0.5 ml. of water while cooling in an ice bath. The ice is allowed to melt and the mixture is stirred for about 18 hrs., then is poured into water and extracted with ether. The ether extract is washed with water, aqueous sodium bicarbonate, and saturated aqueous sodium chloride, dried over sulfate, and evaporated under reduced pressure leaving a residue comprising methyl 3-nonynoate. A mixture of the thus obtained methyl 3-nonynoate, 500 mg. of 5% palladium-barium sulfate catalyst and 40 ml. of pyridine is shaken under hydrogen for about 2 hrs., until the uptake of hydrogen practically ceases. The mixture is then filtered, diluted with water, and extracted with ether. The ether extract is washed with water, dilute hydrochloric acid, and aqueous sodium bicarbonate, then is dried over sodium sulfate and evaporated to leave a residue comprising methyl 3-nonenoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary focus of the research paper on Methyl 3-nonenoate?

A1: The research paper primarily focuses on evaluating the safety of this compound as a fragrance ingredient. [] It likely examines various toxicological data and exposure scenarios to determine its safety profile for its intended use in fragrances.

Q2: Does the paper provide information on the analytical methods used to characterize this compound?

A2: While the abstract doesn't specify the analytical methods used, it can be assumed that the research likely employed standard analytical techniques to characterize this compound. [] This might include techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, as well as other methods to determine purity and composition.

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